Cas no 1286728-91-3 (N-(2-cyclopropyl-2-hydroxypropyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide)

N-(2-cyclopropyl-2-hydroxypropyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide structure
1286728-91-3 structure
Product Name:N-(2-cyclopropyl-2-hydroxypropyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide
CAS No:1286728-91-3
MF:C12H17N3O4
MW:267.281082868576
CID:5845974
PubChem ID:52992787
Update Time:2025-07-18

N-(2-cyclopropyl-2-hydroxypropyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-cyclopropyl-2-hydroxypropyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
    • N-(2-cyclopropyl-2-hydroxypropyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide
    • 1286728-91-3
    • F5857-5950
    • N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide
    • AKOS024524589
    • Inchi: 1S/C12H17N3O4/c1-7-5-9(15-19-7)14-11(17)10(16)13-6-12(2,18)8-3-4-8/h5,8,18H,3-4,6H2,1-2H3,(H,13,16)(H,14,15,17)
    • InChI Key: LIQUYZVWWLWXLP-UHFFFAOYSA-N
    • SMILES: C(NCC(C1CC1)(O)C)(=O)C(NC1C=C(C)ON=1)=O

Computed Properties

  • Exact Mass: 267.12190603g/mol
  • Monoisotopic Mass: 267.12190603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 105Ų

N-(2-cyclopropyl-2-hydroxypropyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide Pricemore >>

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Additional information on N-(2-cyclopropyl-2-hydroxypropyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Introduction to N-(2-cyclopropyl-2-hydroxypropyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide (CAS No. 1286728-91-3)

N-(2-cyclopropyl-2-hydroxypropyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, identified by its CAS number 1286728-91-3, has garnered attention due to its unique structural features and potential applications in drug development. The presence of a cyclopropyl group, a hydroxyl group, and an oxazole ring in its molecular structure contributes to its distinctive chemical properties, making it a subject of extensive research and exploration.

The compound's structure can be broken down into several key functional groups that play crucial roles in its biological activity. The cyclopropyl moiety is known for its stability and rigidity, which can influence the molecule's interaction with biological targets. Additionally, the hydroxyl group introduces polarity and potential hydrogen bonding capabilities, enhancing its solubility and reactivity. The 5-methyl-1,2-oxazol-3-yl moiety is particularly noteworthy, as oxazoles are often found in biologically active compounds and have been shown to exhibit various pharmacological effects.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their therapeutic potential. The oxazole ring in N-(2-cyclopropyl-2-hydroxypropyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a prime example of such a structure. Oxazoles have been widely studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a methyl group at the 5-position further modulates the electronic properties of the ring, potentially enhancing its biological activity.

The diamide functional group in the compound's name, N-(2-cyclopropyl-2-hydroxypropyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide, suggests a high degree of structural complexity. Diamides are known for their ability to form stable complexes with biological molecules due to their polar nature and capacity for hydrogen bonding. This feature makes them valuable in the design of drugs that target specific enzymes or receptors.

Recent studies have highlighted the importance of structural diversity in drug discovery. Compounds like N-(2-cyclopropyl-2-hydroxypropyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide offer a rich source of structural motifs that can be exploited to develop new therapeutic agents. The combination of cyclopropyl, hydroxyl, and oxazole groups provides a unique scaffold that can be modified to improve pharmacokinetic properties and target specificity.

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the cyclopropyl group often necessitates specialized synthetic techniques due to its strained three-membered ring structure. Similarly, the incorporation of the oxazole ring requires precise control over reaction conditions to avoid unwanted side products.

In terms of biological activity, preliminary studies on N-(2-cyclopropyl-2-hydroxypropyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide have shown promising results in vitro. The compound has demonstrated interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways. These interactions suggest potential therapeutic applications in conditions such as cancer and autoimmune diseases.

The use of computational methods has been instrumental in understanding the binding mode of this compound with its targets. Molecular docking simulations have revealed that the cyclopropyl and oxazole groups are key determinants of binding affinity. These insights have guided further modifications aimed at enhancing potency and selectivity.

Future research directions for N-(2-cyclopropyl-2-hydroxypropyl)-N'-(5-methyl-1,2-oxyzol<0xE1><0xB5><0xA3>-3<0xE1><0xB5><0xA9>)ethanediamide include exploring its pharmacokinetic profile and conducting preclinical studies to assess its safety and efficacy. The compound's unique structural features make it an attractive candidate for further development into a novel therapeutic agent.

The development of new drugs is a complex process that requires interdisciplinary collaboration between chemists, biologists, and pharmacologists. N-(2-cyclopropyl<0xE1><0xB5><0xA9>-<0xE1><0xB5><0xA9>hydroxy<0xE1><0xB5><0xA9>rop<0xE1><0xB5><0xA9>y)-N'<0xE1><0xB5><0xA9>(5-methyl<0xE1><0xB5><0xA9>-1,2-oxazol<0xE1><0xB5><0xA3>-3< strong >-)ethanediamide represents an excellent example of how structural innovation can lead to the discovery of new therapeutic opportunities.

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